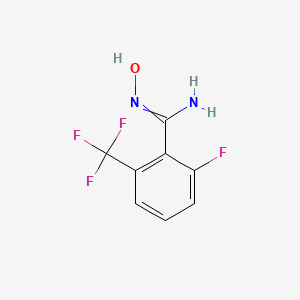
ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate
概要
説明
ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a chloro group and a carbonyl group, as well as a pyrrole ring with a carboxylic acid ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate typically involves the cyclization of 1,3-butadiene derivatives in the presence of hydrogen chloride . The process begins with the preparation of 2-chloropyridine-3-carboxylic acid esters, which are then converted into the desired compound through well-known procedures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient and safe handling of reagents and intermediates. The reaction conditions are optimized to maximize yield and purity, making the process economically viable for large-scale production.
化学反応の分析
Types of Reactions
ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
科学的研究の応用
ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Industry: The compound is used in the production of various materials, including polymers and coatings.
作用機序
The mechanism of action of ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The chloro group and carbonyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial effects .
類似化合物との比較
Similar Compounds
2-chloropyridine-3-carboxylic acid: A precursor in the synthesis of the target compound.
Picolinic acid: Another pyridinecarboxylic acid with different substitution patterns.
Nicotinic acid: Known for its role as a vitamin (Niacin) and its distinct biological activities.
Uniqueness
ethyl 5-(2-chloronicotinoyl)-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a pyridine ring with a chloro and carbonyl group, along with a pyrrole ring, makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H11ClN2O3 |
|---|---|
分子量 |
278.69 g/mol |
IUPAC名 |
ethyl 5-(2-chloropyridine-3-carbonyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H11ClN2O3/c1-2-19-13(18)8-6-10(16-7-8)11(17)9-4-3-5-15-12(9)14/h3-7,16H,2H2,1H3 |
InChIキー |
TZXKYRIOANHISY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CNC(=C1)C(=O)C2=C(N=CC=C2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
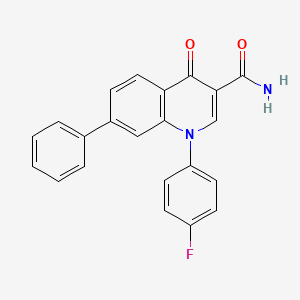
![6,7,8,9-Tetrahydro-7-hydroxypyrido[1,2-a]indole](/img/structure/B8331213.png)
![(2-(piperidin-1-yl)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)methanamine](/img/structure/B8331216.png)
![8-(3,4-Dimethoxyphenethyl)-8-azabicyclo[3.2.1]octane-3-one](/img/structure/B8331229.png)
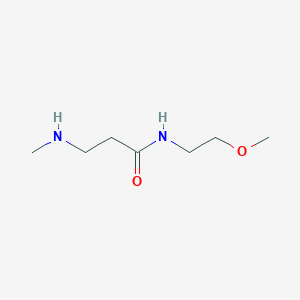
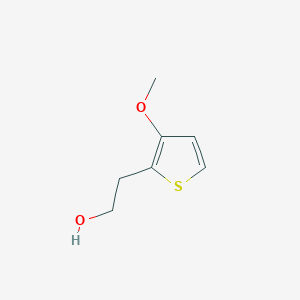
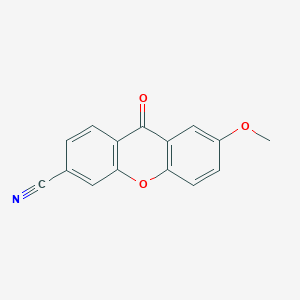
![2-[4-(4-Methyl-oxazol-2-yl)-phenoxy]-ethylamine](/img/structure/B8331248.png)
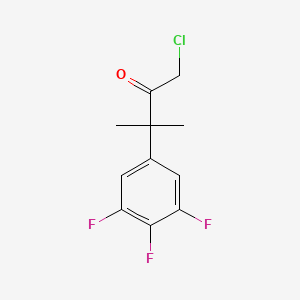
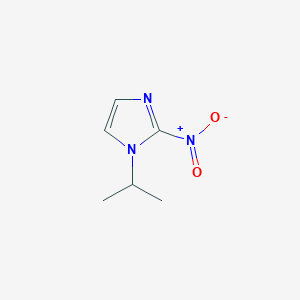

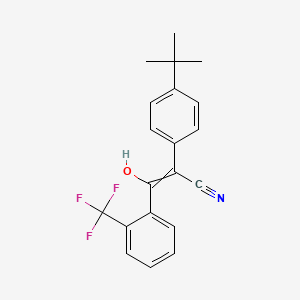
![1-[5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-yl]-ethanone](/img/structure/B8331291.png)
